molecular formula C19H23N5OS B2908376 N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893931-21-0

N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2908376
CAS No.: 893931-21-0
M. Wt: 369.49
InChI Key: KXQDEODUXXVPSM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocyclic system known for its strong pharmacological potential and similarity to the adenine moiety of ATP, making it a versatile building block for kinase inhibitor development . This compound is structurally characterized by a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl (-S-) thioether bridge to an N-tert-butyl acetamide side chain, with a 2,4-dimethylphenyl substituent at the 1-position of the pyrazole ring . The design incorporates key pharmacophoric features of kinase inhibitors, including a flat heteroaromatic system to occupy the adenine binding pocket and hydrophobic substituents to interact with adjacent hydrophobic regions in the enzyme's active site . Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated significant promise in oncological research, exhibiting potent in vitro anti-proliferative activities against various cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), by acting as epidermal growth factor receptor (EGFR) inhibitors . The mechanism of action for this class of compounds involves competitive inhibition at the ATP-binding site of tyrosine kinases, disrupting signal transduction pathways that drive cell proliferation, survival, and metastasis . Furthermore, lead compounds within this chemical class have been shown to induce apoptosis and arrest the cell cycle at S and G2/M phases, and can exhibit activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the kinase, which is crucial for overcoming acquired drug resistance . This product is intended for research applications only, specifically for use in in vitro studies conducted in controlled laboratory environments. It is not classified as a drug or pharmaceutical, and it has not been evaluated or approved by the FDA or any other regulatory body for the prevention, treatment, or cure of any medical conditions or diseases in humans or animals . Strictly for research purposes. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-tert-butyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-12-6-7-15(13(2)8-12)24-17-14(9-22-24)18(21-11-20-17)26-10-16(25)23-19(3,4)5/h6-9,11H,10H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDEODUXXVPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs. Oxy Linkages : The sulfanyl group in the target compound may confer greater resistance to oxidative metabolism compared to oxy-linked analogs like the glucokinase activator in .
  • Aryl Substituents : The 2,4-dimethylphenyl group in the target provides steric hindrance and lipophilicity, contrasting with electron-deficient groups (e.g., nitrophenyl in ) that may enhance electrophilic reactivity .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Solubility Moderate (tert-butyl enhances lipophilicity) Low (polar oxy linkage) Low (bulky benzo[d]oxazole)
Melting Point >250°C (estimated) >300°C (crystalline activator) 302–304°C (carbamate analog, )
Metabolic Stability High (sulfanyl resists oxidation) Moderate (oxy linkage prone to hydrolysis) Variable (depends on substituents)

Biological Activity

N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a novel compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. Its unique structure and functional groups suggest significant potential in therapeutic applications, particularly in oncology due to its biological activity as a cyclin-dependent kinase 2 (CDK2) inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OSC_{19}H_{23}N_{5}OS, with a molecular weight of 369.49 g/mol. The compound features a tert-butyl group and an acetamide moiety that enhance its reactivity and biological properties.

This compound acts primarily by inhibiting CDK2, which is crucial for cell cycle regulation. By binding to the active site of CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer therapeutic agent.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through its action on CDK2. Studies have demonstrated that it can effectively induce apoptosis in various cancer cell lines.
  • Selectivity and Potency : The unique substitution pattern of this compound enhances its selectivity for CDK2 over other kinases, potentially leading to fewer side effects compared to less selective inhibitors.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable features of compounds related to this compound:

Compound NameStructureNotable Features
Pyrazolo[3,4-d]pyrimidine derivativesSimilar core structureDiverse biological activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivativesAdditional triazole ringEnhanced biological properties
2-[1-(3-nitrophenyl)-pyrazolo[3,4-d]pyrimidin]-N-acetamideDifferent substituentsPotentially similar anticancer activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazolo derivatives. For instance:

  • In vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Pharmacokinetics : Ongoing research into the pharmacokinetics of this compound aims to optimize its therapeutic efficacy. Preliminary results suggest favorable absorption and distribution characteristics.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the pyrazolo framework can enhance biological activity and selectivity for CDK inhibitors.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclocondensation of substituted hydrazines with β-ketoesters or nitriles under acidic conditions.
  • Step 2: Sulfanylation at the 4-position using thiols (e.g., thiourea or mercaptoacetic acid derivatives) in the presence of a base (e.g., NaH) in DMF or toluene .
  • Step 3: Introduction of the N-tert-butyl acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using tert-butylamine and chloroacetyl chloride) .
    Key reagents: Sodium hydride, dimethylformamide (DMF), and tert-butylamine.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Temperature control: Maintaining 60–80°C during sulfanylation to prevent side reactions like over-oxidation .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .
    Table 1: Effect of Solvent on Yield
SolventYield (%)Purity (HPLC)
DMF7898%
Toluene6595%
Acetonitrile5290%

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR verifies substituent positions (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and sulfanyl linkage (δ 3.8–4.2 ppm for -SCH2-) .
  • HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks matching the molecular formula (e.g., C₂₂H₂₅N₅O₂S) .

Advanced: How to resolve contradictions between crystallography data and computational models?

Answer:
Discrepancies in bond lengths or angles (e.g., pyrazolo-pyrimidine ring planarity) can arise due to:

  • Crystal packing effects: X-ray diffraction may show slight distortions absent in gas-phase DFT calculations .
  • Solvent interactions: Hydration in crystallography vs. vacuum in simulations.
    Methodology:

Perform variable-temperature XRD to assess thermal motion.

Compare with DFT-optimized structures (B3LYP/6-31G* level) .

Validate using Hirshfeld surface analysis to quantify intermolecular interactions .

Basic: What are the primary biological targets or therapeutic applications?

Answer:
The compound is investigated for:

  • Kinase inhibition: Targets ATP-binding pockets in kinases (e.g., JAK2, EGFR) implicated in cancer .
  • Anti-inflammatory activity: Modulates COX-2 or NF-κB pathways .
  • Antimicrobial potential: Disrupts bacterial DNA gyrase .

Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?

Answer:
Methodology:

Synthesize analogs with variations at:

  • Pyrazolo-pyrimidine core: Replace 2,4-dimethylphenyl with fluorophenyl or chlorophenyl .
  • Sulfanyl linker: Test methylthio vs. ethylthio groups.
  • Acetamide substituents: Compare tert-butyl with cyclopropyl or benzyl .

Assay biological activity: Use enzymatic inhibition (IC₅₀) or cell viability (MTT assay).
Table 2: SAR of Substituents on Kinase Inhibition

Substituent (R)JAK2 IC₅₀ (nM)Solubility (µg/mL)
2,4-Dimethylphenyl12.38.5
4-Fluorophenyl9.86.2
3-Chlorophenyl15.65.1

Basic: How to address solubility limitations in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media .
  • Prodrug strategies: Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What computational methods predict target interactions and reaction pathways?

Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to model binding with kinases (PDB ID: 4HBT) .
  • Reaction path search: Use GRRM or AFIR methods to explore intermediates and transition states .
  • Machine learning: Train models on PubChem data to predict synthetic feasibility .

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